REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4](O)[CH:5]=[C:6]([OH:8])[CH:7]=1.[Cl-].[NH4+:11].[OH-].[NH4+]>O>[NH2:11][C:4]1[CH:5]=[C:6]([OH:8])[CH:7]=[C:2]([CH3:1])[CH:3]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
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6 g
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Type
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reactant
|
Smiles
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CC=1C=C(C=C(C1)O)O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
6.8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
180 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
were sealed in a bomb
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Type
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TEMPERATURE
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Details
|
The mixture was cooled to room temperature
|
Type
|
FILTRATION
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Details
|
the resulting precipitate collected by filtration
|
Type
|
CUSTOM
|
Details
|
Crystallisation from water
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Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=C(C1)C)O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |